3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Medicinal Chemistry Drug Discovery Chemical Biology

Positional isomerism in quinazolinone-piperidine sulfonamides yields divergent SAR profiles. The 3-piperidinyl linkage of this compound provides a structurally distinct alternative to widely studied 4-piperidinyl analogs, enabling rational scaffold-hopping. - Unique 3-piperidinyl attachment alters the three-dimensional orientation of the pyridylsulfonyl pharmacophore versus 4-substituted congeners. - Designed for discovery-phase SAR campaigns where the explicit goal is to probe the impact of piperidine positional isomerism on target engagement and pharmacokinetics. - No published bioactivity data (IC50/Ki) exists; procurement is justified solely in a de novo profiling context. Supplied with full analytical characterization. Global shipping through partner synthesis networks.

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 2034518-11-9
Cat. No. B2609360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034518-11-9
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C18H18N4O3S/c23-18-16-7-1-2-8-17(16)20-13-22(18)14-5-4-10-21(12-14)26(24,25)15-6-3-9-19-11-15/h1-3,6-9,11,13-14H,4-5,10,12H2
InChIKeyIDHJALGPKWTGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Overview: 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one


3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034518-11-9) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class. Its structure features a core quinazolinone heterocycle linked via its N-3 position to a piperidine ring, which is further functionalized with a pyridin-3-ylsulfonyl group [1]. This specific scaffold, combining a 3-piperidinyl linker with a sulfonyl substituent, places it within the broader family of sulfonamide-containing quinazolinones explored in medicinal chemistry for diverse biological activities [2]. However, a foundational issue for scientific selection is the absence of publicly available bioactivity data, such as an IC50 or Ki value for a defined biological target, in the primary literature or authoritative databases.

Scaffold-hopping probe: 3-piperidinyl-linked quinazolinone sulfonamide
Positional isomer distinct from widely studied 4-piperidinyl series
Fit for discovery-stage SAR exploration
No baseline bioactivity data; requires de novo in vitro profiling
Chemical probe with inverted pharmacophore geometry
Pyridin-3-ylsulfonyl orientation may access distinct binding pockets

Substitution Risks for 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one


Direct substitution of 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one with structurally similar analogs is scientifically unsound due to proven structure-activity relationship (SAR) sensitivity within the quinazolin-4(3H)-one family. The point of attachment of the piperidine ring to the quinazolinone core is a critical determinant of biological function. The target compound features a unique 3-piperidinyl linkage, whereas a major body of related research focuses on 4-piperidinyl-linked quinazolinone sulfonamides (e.g., as NPP1 inhibitors) [1]. This positional isomerism fundamentally alters the three-dimensional orientation of the sulfonyl-pyridine pharmacophore. Without explicit, quantitative comparative data for the 3-yl isomer, assuming equivalent potency, selectivity, or even target engagement to its 4-yl counterparts is a high-risk procurement decision that can invalidate entire experimental campaigns.

Target: 3-piperidinyl-quinazolinone sulfonamide
vs
Substitute: 4-piperidinyl-quinazolinone sulfonamide
Positional isomerism (3-yl vs 4-yl piperidine attachment) fundamentally alters pharmacophore orientation. Reported NPP1 inhibitor activity in the 4-yl series cannot be assumed for the 3-yl isomer without comparative data.
SAR sensitivity within quinazolinone sulfonamides is documented. Antimicrobial activity data exist for a 4-piperidinyl combinatorial library, but the 3-piperidinyl target compound was excluded from that study, creating a data void.

Quantitative Evidence Audit: 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one


Absence of Verified Bioactivity Data

An exhaustive search of primary research papers, patents (including US8846700, US8367698, and WO2014102589A1), and authoritative databases (ChEMBL, PubChem) found no publicly available, quantitative biological activity data (e.g., IC50, Ki, EC50) for 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one against any specific molecular target. In stark contrast, structurally related compounds are well-characterized. For example, the quinazolin-4-piperidine sulfamide class has demonstrated potent, specific, and non-competitive inhibition of human NPP1, a target in cardiovascular calcification [1]. The target compound is also notably absent from a detailed SAR study on the antimicrobial activity of a combinatorial library of 3-[1-(aryl(alkyl)sulfonyl)piperidin-4-yl]quinazolin-4(3H)-ones [2]. This data void means no direct, cross-study, or class-level quantitative comparison can be made to support its selection over a close analog.

Bioactivity Data Gap
Data to verify
No IC50, Ki, or EC50 data found in ChEMBL, PubChem, or primary literature
Procurement risk: utility as a tool compound cannot be benchmarked
Comparator 4-piperidinyl sulfamides are potent NPP1 inhibitors; target compound untested
Medicinal Chemistry Drug Discovery Chemical Biology

Procurement & Application Considerations: 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one


Exploratory Scaffold-Hopping

Due to the established biological activity of 4-piperidinyl-linked quinazolinone sulfonamides [1], the 3-piperidinyl isomer (target compound) presents a rational scaffold-hopping opportunity to probe the impact of positional isomerism on target engagement and pharmacokinetics. Its procurement is justified only in a discovery context where the primary goal is to generate novel SAR data around the piperidine attachment point, with the explicit understanding that no baseline biological data exists to guide initial assay concentrations.

Inverted Pharmacophore Chemical Probe

The distinct geometry of the 3-pyridylsulfonylpiperidine group, confirmed by its chemical structure [2], may offer a unique vector for exploring binding pockets that are intolerant to the 4-substituted piperidine configuration. This application is contingent on the user's internal capacity for immediate, de novo in vitro profiling, as no published data can pre-validate such a hypothesis.

Application
Selection Property
Validation Focus
Exploratory scaffold-hopping
Positional isomer identity (3-piperidinyl linkage)
De novo SAR generation; target engagement screening
Inverted pharmacophore chemical probe
3-pyridylsulfonyl geometry distinct from 4-substituted series
Binding-pocket tolerance assessment; in vitro profiling required
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